Acetonitrile;copper(1+)
Description
Significance of Acetonitrile (B52724) as a Labile Ligand in Copper(I) Coordination
Acetonitrile's role as a labile ligand is central to its utility in copper(I) chemistry. The term "labile" signifies that the acetonitrile molecules are weakly bound to the copper(I) center and can be easily displaced by other, more strongly binding ligands. wikiwand.com This property is crucial for synthetic applications, as it allows for the facile preparation of a wide variety of copper(I) complexes by simple ligand exchange reactions. nih.gov The acetonitrile ligands effectively "protect" the Cu⁺ ion from oxidation to the more common copper(II) state, yet they are readily substituted, providing a convenient source of "unbound" Cu(I). wikiwand.com
The lability of the acetonitrile ligand is also a key factor in catalysis, where the creation of a vacant coordination site on the metal center is often a prerequisite for substrate binding and activation. Furthermore, the stabilization of the Cu(I) oxidation state by acetonitrile is significant; in aqueous solutions, Cu(I) ions tend to disproportionate into Cu(II) and metallic copper, a process that is inhibited by the formation of copper(I)-acetonitrile complexes. researchgate.net
Overview of Coordination Diversity in Copper(I) Complexes
The d¹⁰ electronic configuration of the copper(I) ion results in a spherically symmetric charge distribution, which in turn allows for a variety of coordination geometries. researchgate.net While tetrahedral coordination is the most prevalent for four-coordinate copper(I) complexes, linear (two-coordinate) and trigonal (three-coordinate) geometries are also common. researchgate.netmdpi.com This flexibility in coordination number and geometry is a hallmark of copper(I) chemistry and is readily observed in its complexes with acetonitrile.
The most well-known example is the tetrakis(acetonitrile)copper(I) cation, [Cu(CH₃CN)₄]⁺, which exhibits a nearly ideal tetrahedral geometry as confirmed by X-ray crystallography. wikiwand.comwikipedia.org However, depending on the counter-anion and the reaction conditions, complexes with different stoichiometries and geometries can be isolated. For instance, a linear, two-coordinate complex, [Cu(CH₃CN)₂]⁺, has been synthesized and characterized. nih.gov The choice of solvent and counterion can also influence the coordination environment, leading to the formation of distinct coordination motifs, such as distorted tetrahedral and trigonal planar geometries. acs.org This diversity extends to the formation of polynuclear complexes and coordination polymers where acetonitrile can act as a terminal or bridging ligand. researchgate.net
Historical Context and Evolution of Research Perspectives
The study of copper(I)-acetonitrile complexes has a long history, with the first report of the [Cu(CH₃CN)₄]⁺ cation dating back to 1923, where it was identified as a byproduct in the reduction of silver nitrate (B79036) with copper powder in acetonitrile. wikiwand.comrsc.org Early research focused on the fundamental synthesis and characterization of these complexes.
Over the decades, the perspective on these compounds has evolved significantly. Initially viewed as simple inorganic salts, their role as versatile starting materials for the synthesis of more complex copper(I) compounds became increasingly appreciated. nih.gov This led to the development of more efficient and environmentally friendly synthetic methods, including one-pot syntheses in aqueous media. rsc.orgrsc.org
The recognition of their utility in homogeneous catalysis, for reactions such as cycloadditions and Ullmann-type couplings, marked a major shift in research focus. rsc.org More recently, the applications of copper(I)-acetonitrile complexes have expanded into materials science, particularly in the development of luminescent materials and coordination polymers. researchgate.net The ongoing investigation into their reactivity, including C-C bond cleavage in acetonitrile mediated by copper complexes, continues to open new avenues of research. rsc.org
Interactive Data Tables
Below are interactive tables summarizing key properties and structural information for common acetonitrile-copper(I) complexes.
| Complex | Formula | Coordination Geometry | Appearance | Key Application |
|---|---|---|---|---|
| Tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) | [Cu(CH₃CN)₄]PF₆ | Tetrahedral | Colourless solid | Synthesis of other copper complexes |
| Tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430) | [Cu(CH₃CN)₄]BF₄ | Tetrahedral | Colorless crystals | Precursor for radiopharmaceuticals |
| Bis(acetonitrile)copper(I) tetrakis(pentafluorophenyl)borate | [Cu(CH₃CN)₂]B(C₆F₅)₄ | Linear | - | Starting material for solution studies |
| Complex | Crystal System | Space Group | Cu-N Bond Distance (Å) |
|---|---|---|---|
| [Cu(CH₃CN)₄]ClO₄ | - | - | - |
| [Cu(CH₃CN)₂]B(C₆F₅)₄ | - | Centrosymmetric | Significantly shorter than in tetrahedral complexes |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
22418-38-8 |
|---|---|
Molecular Formula |
C4H6CuN2+ |
Molecular Weight |
145.65 g/mol |
IUPAC Name |
acetonitrile;copper(1+) |
InChI |
InChI=1S/2C2H3N.Cu/c2*1-2-3;/h2*1H3;/q;;+1 |
InChI Key |
BYDFLCUGTTXRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC#N.[Cu+] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Routes for Tetrakis(acetonitrile)copper(I) Complexes
Direct synthesis methods involve the chemical reaction of copper precursors with a source of the desired counter-ion in the presence of acetonitrile (B52724). These routes are well-established and widely practiced in many laboratories.
A common and straightforward method for the preparation of tetrakis(acetonitrile)copper(I) salts involves the reaction of copper(I) oxide (Cu₂O) with a suitable acid in acetonitrile. This acid-base reaction provides the corresponding copper(I) salt, which is then stabilized by the coordinating acetonitrile solvent. For instance, the reaction of Cu₂O with tetrafluoroboric acid (HBF₄) in acetonitrile yields tetrakis(acetonitrile)copper(I) tetrafluoroborate (B81430). capes.gov.br Similarly, using hexafluorophosphoric acid (HPF₆) leads to the formation of the hexafluorophosphate (B91526) salt. capes.gov.br The general reaction can be represented as:
Cu₂O + 2 HX + 8 CH₃CN → 2 [Cu(CH₃CN)₄]X + H₂O (where X = BF₄⁻, PF₆⁻, etc.)
This reaction is often exothermic and may require cooling to control the reaction rate. The resulting complex is typically isolated by crystallization.
A notable variation involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as the acid source. In this case, copper(I) oxide reacts with BF₃·OEt₂ in acetonitrile to produce the desired tetrakis(acetonitrile)copper(I) tetrafluoroborate.
Comproportionation reactions offer an alternative route to tetrakis(acetonitrile)copper(I) complexes, starting from a copper(II) salt and metallic copper. In this process, the copper(II) ion is reduced by elemental copper to the copper(I) state, which is then complexed by acetonitrile. A typical example is the reaction of copper(II) tetrafluoroborate with copper metal in refluxing acetonitrile. nih.gov
Cu(BF₄)₂ + Cu + 8 CH₃CN → 2 [Cu(CH₃CN)₄]BF₄
This method avoids the use of strong acids but requires the corresponding copper(II) salt, which may be less readily available than the acid itself. The reaction is driven forward by the stabilization of the copper(I) ion by acetonitrile. The presence of metallic copper in the reaction mixture also helps to prevent the disproportionation of the copper(I) product back to copper(II) and copper(0). nih.gov
Table 1: Comparison of Direct Synthesis Routes
| Method | Starting Materials | Typical Conditions | Advantages | Disadvantages |
| Interaction with Acids | Copper(I) oxide, Acid (e.g., HBF₄, HPF₆) | Acetonitrile solvent | Direct, relatively high yield | Requires handling of corrosive acids |
| Comproportionation | Copper(II) salt, Copper metal | Refluxing acetonitrile | Avoids strong acids | Requires specific copper(II) salts |
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For tetrakis(acetonitrile)copper(I) complexes, green chemistry approaches focus on using less hazardous reagents and solvents. One notable "green" method involves a one-pot synthesis in aqueous media. nih.govrsc.org
This approach utilizes readily available and less toxic starting materials such as copper(II) sulfate (B86663) pentahydrate, an alkali metal salt of the desired counter-ion (e.g., NaBF₄, KPF₆, or LiClO₄), and a reducing agent like ascorbic acid (Vitamin C). nih.govrsc.org The reaction proceeds in a water-acetonitrile mixture, where the copper(II) is first reduced to copper(I) by ascorbic acid. The newly formed copper(I) is then complexed by acetonitrile and precipitates out of the aqueous solution with the corresponding counter-ion. nih.govrsc.org
The key steps in this green synthesis are:
Reduction of Cu²⁺ to Cu⁺ by ascorbic acid.
Complexation of Cu⁺ by acetonitrile.
Precipitation of the [Cu(CH₃CN)₄]X salt from the aqueous medium.
This method offers several advantages, including the use of water as a primary solvent, the use of a non-toxic reducing agent, and high yields of the final product. nih.govrsc.org The presence of metallic copper can also be used in these aqueous systems to prevent the oxidation of the copper(I) product. nih.gov
Table 2: Green Synthesis of Tetrakis(acetonitrile)copper(I) Complexes in Aqueous Media
| Starting Materials | Reducing Agent | Solvent System | Key Advantages |
| Copper(II) sulfate pentahydrate, MX (X = BF₄⁻, PF₆⁻, ClO₄⁻) | Ascorbic Acid | Water/Acetonitrile | Use of non-toxic reagents, environmentally friendly solvent, high yield |
| Copper(II) sulfate pentahydrate, MX (X = BF₄⁻, PF₆⁻, ClO₄⁻) | Copper wire | Water/Acetonitrile | Inexpensive reducing agent, easy separation of excess copper |
Electrochemical Synthesis Pathways
Electrochemical methods provide a clean and efficient alternative for synthesizing tetrakis(acetonitrile)copper(I) complexes, often with minimal byproducts. These methods rely on the controlled oxidation of a copper anode in an electrolytic cell.
The electrochemical synthesis of tetrakis(acetonitrile)copper(I) complexes is typically carried out in a divided or undivided electrolytic cell containing a sacrificial copper anode, a cathode, and an electrolyte solution of a suitable salt in acetonitrile. The fundamental principle is the anodic dissolution of the copper metal to form copper(I) ions.
At the anode, copper metal is oxidized to copper(I) ions: Cu(s) → Cu⁺(solv) + e⁻
These newly formed Cu⁺ ions are then immediately stabilized by the acetonitrile solvent molecules to form the tetrakis(acetonitrile)copper(I) cation: Cu⁺(solv) + 4 CH₃CN → [Cu(CH₃CN)₄]⁺
This method allows for precise control over the amount of copper(I) generated by controlling the applied current and electrolysis time (Faraday's laws of electrolysis). It also avoids the use of chemical oxidizing or reducing agents, making the workup and purification of the product simpler.
The choice of the electrolytic system, particularly the supporting electrolyte, plays a crucial role in the efficiency and outcome of the electrochemical synthesis. The supporting electrolyte is an electrochemically inert salt added to the solution to increase its conductivity and minimize the ohmic drop.
The nature of the cation of the supporting electrolyte can also affect the electrochemical process. For example, the size and charge of the cation can influence the structure of the electrochemical double layer at the electrode surface, which in turn can affect the kinetics of the anodic dissolution of copper.
Studies on the electrochemical behavior of copper in acetonitrile have shown that the voltammetric profile is sensitive to the synthesis conditions, the presence of water, and the hydrophobicity of the ions in the electrolyte. The choice of supporting electrolyte can impact the potential at which copper oxidation occurs and the stability of the resulting Cu(I) species. For example, comparative studies of different supporting electrolytes containing sulfate anions have shown variations in the nucleation and growth of electrodeposited copper, highlighting the significant role of the electrolyte composition.
Table 3: Common Supporting Electrolytes in Acetonitrile for Copper(I) Synthesis
| Supporting Electrolyte | Anion | Cation | Key Properties |
| Tetrabutylammonium tetrafluoroborate (TBABF₄) | BF₄⁻ | Tetrabutylammonium (TBA⁺) | Non-coordinating anion, bulky cation |
| Tetrabutylammonium hexafluorophosphate (TBAPF₆) | PF₆⁻ | Tetrabutylammonium (TBA⁺) | Non-coordinating anion, bulky cation |
| Lithium perchlorate (B79767) (LiClO₄) | ClO₄⁻ | Lithium (Li⁺) | Non-coordinating anion, small cation |
Role as Precursors in the Synthesis of Other Copper(I) Complexes
The labile nature of the acetonitrile ligands in acetonitrile;copper(1+) complexes, such as [Cu(CH₃CN)₄]⁺, renders them exceptionally useful as starting materials in the synthesis of a wide variety of other copper(I) complexes. nih.govwikipedia.org The acetonitrile ligands are readily displaced by other ligands, providing a convenient entry point into diverse copper(I) coordination chemistry. wikipedia.org These precursor complexes are soluble in various organic solvents, further enhancing their utility. nih.gov
Mononuclear Copper(I) Complex Synthesis
Acetonitrile;copper(1+) complexes are extensively employed as precursors for the synthesis of mononuclear copper(I) complexes. rsc.org The straightforward substitution of the weakly bound acetonitrile ligands by stronger donating ligands allows for the facile preparation of a vast range of mononuclear species with tailored electronic and steric properties.
A common strategy involves the reaction of a tetrakis(acetonitrile)copper(I) salt, such as [Cu(CH₃CN)₄]PF₆ or [Cu(CH₃CN)₄]BF₄, with a stoichiometric amount of a desired ligand in a suitable solvent. wikipedia.orgmdpi.com This method has been successfully applied to synthesize mononuclear copper(I) complexes with various ligand types, including those containing phosphorus, nitrogen, and sulfur donor atoms.
For instance, the reaction of [Cu(CH₃CN)₄]PF₆ with tripodal amine ligands has been utilized to prepare mononuclear copper(I) complexes. ijrrjournal.com Similarly, the synthesis of neutral four-coordinate Cu(I) complexes of the general formula POPCu(NN), where POP is bis[2-(diphenylphosphino)phenyl]ether and NN represents substituted 2-pyridine-1,2,4-triazole ligands, starts from a copper(I) acetonitrile precursor.
The following table summarizes representative examples of mononuclear copper(I) complexes synthesized using acetonitrile;copper(1+) precursors.
| Precursor Complex | Ligand | Synthesized Mononuclear Complex | Reference |
| [Cu(CH₃CN)₄]SbF₆ | Me₆-2,3,3 (a tripodal amine ligand) | [Cu(Me₆-2,3,3)]SbF₆ | ijrrjournal.com |
| [Cu(CH₃CN)₄]ClO₄ | Me₄-p33 (a tripodal amine ligand) | [Cu(Me₄-p33)]ClO₄ | ijrrjournal.com |
| [Cu(CH₃CN)₄]PF₆ | Propargylisocyanide | Tetrakis(propargylisocyanide)copper(I) hexafluorophosphate | mdpi.com |
| [Cu(CH₃CN)₄]BF₄ | π-extended diimine and BINAP | [Cu(NN)(BINAP)]BF₄ | nih.gov |
Homo- and Heteropolynuclear Copper(I) Complex Formation
Acetonitrile;copper(1+) complexes also serve as critical starting materials for the construction of both homopolynuclear and heteropolynuclear copper(I) complexes. rsc.org These reactions often involve the use of bridging ligands that can coordinate to multiple copper(I) centers.
Homopolynuclear Complexes: The reaction of [Cu(CH₃CN)₄]⁺ with ligands capable of bridging two or more copper centers leads to the formation of homopolynuclear complexes. For example, the reaction of [Cu(CH₃CN)₄]PF₆ with phosphine (B1218219) ligands containing N-heterocycles can produce binuclear paddlewheel-type structures where three phosphine ligands bridge two Cu(I) centers. nih.gov In some of these structures, an acetonitrile molecule remains coordinated to one of the copper ions. nih.gov
Heteropolynuclear Complexes: The reactivity of acetonitrile;copper(1+) complexes can be extended to the synthesis of heteropolynuclear complexes by introducing a second, different metal ion into the reaction system. However, based on the provided search results, the focus remains primarily on its role in forming copper-only polynuclear systems.
The table below provides examples of polynuclear copper(I) complexes synthesized from acetonitrile;copper(1+) precursors.
| Precursor Complex | Ligand | Synthesized Polynuclear Complex | Type | Reference |
| [Cu(CH₃CN)₄]PF₆ | Phosphine ligands with N-heterocycles | Binuclear paddlewheel complexes | Homopolynuclear | nih.gov |
| [Cu(CH₃CN)₄]BF₄ | N,N′–di–tert–butyl–3,7–diaza–1,5(2,7)–1,8–naphthyridinacyclooctaphane (tBuN6) | [Cu₂(tBuN6)(MeCN)₂][BF₄]₂ | Homopolynuclear | chemrxiv.org |
Formation of Ligand-Bridged Copper(I) Systems
The use of acetonitrile;copper(1+) precursors is a fundamental strategy for the synthesis of ligand-bridged copper(I) systems, including coordination polymers. researchgate.net These reactions typically involve bifunctional or multifunctional ligands that can bridge multiple copper(I) centers, leading to the formation of extended one-, two-, or three-dimensional networks.
For instance, the reaction of copper(I) iodide with 1-methyl-1H-benzotriazole in acetonitrile results in the formation of a luminescent copper(I) coordination polymer, [Cu₃(μ³-I)₃(μ-btzMe)(NCCH₃)]n, where acetonitrile itself acts as a ligand within the polymer structure. researchgate.net The synthesis of Cu(I) coordination polymers has also been achieved using ligands such as 1,3-bis[1-(pyridin-3-ylmethyl)-1H-benzimidazol-2-yl]propane (L¹) and 1,4-bis[1-(3-pyridylmethyl)-1H-benzimidazol-2-yl]butane (L²), starting from tetrakis(acetonitrile)copper(I) hexafluorophosphate. researchgate.net
Furthermore, the reaction of ligand systems with two different N₃-binding sites linked by a dibenzofuran (B1670420) spacer with [Cu(CH₃CN)₄]⁺ salts leads to the formation of bimetallic species where the copper centers are bridged by the organic ligand. rsc.org For example, the reaction with ligand L¹ and Cu(CH₃CN)₄₂ yields the dicopper complex (L¹)(Cuᴵ(NCCH₃))₂₂. rsc.org
The following table presents examples of ligand-bridged copper(I) systems synthesized from acetonitrile;copper(1+) precursors.
Structural Elucidation and Coordination Geometries
Solid-State Structural Characterization
In the solid state, acetonitrile-copper(I) complexes exhibit well-defined structures that have been extensively characterized using single-crystal X-ray diffraction.
The Copper(I) ion, when complexed with acetonitrile (B52724), can adopt several coordination numbers and geometries, largely dictated by steric and electronic factors, including the influence of the counterion. bris.ac.uklibretexts.org The most common coordination number is four, which typically results in a tetrahedral geometry, as this arrangement is preferred for d¹⁰ ions. bris.ac.uk However, coordination numbers of two and three are also well-documented.
Coordination Number 2: This coordination leads to a linear geometry. nih.govlibretexts.org An example is the [Cu(CH₃CN)₂]⁺ cation, which has been isolated and structurally characterized. nih.gov
Coordination Number 3: A trigonal planar geometry is observed for three-coordinate complexes, such as [Cu(CN)₃]²⁻, although this is less common for simple acetonitrile solvates. libretexts.orgmdpi.com
Coordination Number 4: Tetrahedral geometry is the most prevalent for copper(I) acetonitrile complexes, famously exemplified by the [Cu(CH₃CN)₄]⁺ cation. bris.ac.ukwikipedia.org This complex is often used as a starting material in copper(I) chemistry due to the lability of the acetonitrile ligands. wikipedia.org In some cases, distorted tetrahedral geometries are observed, where the bond angles deviate from the ideal 109.5°. nih.gov
| Coordination Number | Geometry | Example Cation |
| 2 | Linear | [Cu(CH₃CN)₂]⁺ |
| 3 | Trigonal Planar | [Cu(acetonitrile)₃]⁺ |
| 4 | Tetrahedral | [Cu(CH₃CN)₄]⁺ |
| 4 | Distorted Tetrahedral | [Cu(μ₃-I)(acetonitrile)] in a cluster |
Data compiled from multiple sources. nih.govlibretexts.orgmdpi.comnih.gov
Detailed analysis of crystallographic data provides precise measurements of bond lengths and angles within the coordination sphere of the copper(I) ion. In the tetrahedral [Cu(CH₃CN)₄]⁺ cation, the mean Cu-N bond distance is approximately 1.995 Å. mdpi.com For the linear, two-coordinate [Cu(CH₃CN)₂]⁺ complex with the B(C₆F₅)₄⁻ counterion, the Cu-N distance is significantly shorter. nih.gov In complexes with distorted tetrahedral geometries, such as those found in copper(I) iodide clusters containing an acetonitrile ligand, the I—Cu—N angles can vary significantly from the ideal tetrahedral angle. nih.gov The C≡N bond of the coordinated acetonitrile also shows a slight elongation compared to the free ligand.
| Complex Cation | Geometry | Mean Cu-N Bond Length (Å) | N-Cu-N Bond Angle (°) |
| [Cu(CH₃CN)₄]⁺ | Tetrahedral | ~1.995 | ~109.5 |
| [Cu(CH₃CN)₂]⁺ | Linear | Shorter than tetrahedral | 180 |
| Distorted Tetrahedral | Distorted Tetrahedral | Variable | 97.12 - 120.62 |
Solution-State Structural Dynamics
In solution, the coordination environment of the copper(I) ion is dynamic, characterized by rapid exchange of the weakly bound acetonitrile ligands.
The acetonitrile ligands in copper(I) complexes are known to be labile, meaning they can be easily and rapidly replaced by other ligands. wikipedia.orgwikipedia.org This lability is a key feature that makes complexes like [Cu(CH₃CN)₄]PF₆ extremely useful as starting materials for the synthesis of other copper(I) compounds. nih.govnih.gov The acetonitrile ligands protect the Cu(I) ion from oxidation but are poorly bound enough to be readily displaced by stronger donor ligands. wikipedia.org The dynamic exchange process can be studied using techniques such as ⁶³Cu NMR spectroscopy. nih.gov Studies have shown that the equilibrium in solution can involve species with different numbers of coordinated acetonitrile molecules, and this equilibrium is influenced by factors such as concentration, temperature, and the presence of other coordinating species. nih.gov This facile ligand exchange is the basis for the use of acetonitrile as a co-solvent and ligand in copper(I)-catalyzed reactions, such as the azide-alkyne cycloaddition ("click" chemistry). nih.gov
Equilibrium Studies in Solution
The coordination of copper(I) ions with acetonitrile (CH₃CN) in solution has been the subject of detailed equilibrium studies. These investigations reveal the stepwise formation of various copper(I)-acetonitrile complexes. In aqueous solutions, a simple spectrophotometric method has been utilized to determine the successive formation constants (β) for the [Cu(CH₃CN)ₙ]⁺ complexes. This method is based on the kinetics of the reduction of specific cobalt(III) complexes by copper(I) in an aqueous acetonitrile medium. acs.orgnih.gov
The determined successive formation constants, β₁, β₂, and β₃, in 0.14 M NaClO₄/HClO₄ at 21 ± 1 °C are 4.3 x 10² M⁻¹, 1.0 x 10⁴ M⁻², and 2.0 x 10⁴ M⁻³, respectively. acs.orgnih.gov These values highlight the stability of the copper(I)-acetonitrile complexes in aqueous environments. The equilibrium involves the formation of mono-, bis-, and tris-acetonitrile copper(I) complexes. acs.orgnih.gov Further studies on the stability of copper(I) cyanide complexes in aqueous acetonitrile mixtures have also been conducted, showing that the stability constants of these complexes increase with the concentration of acetonitrile. nih.gov
| Complex Species | Successive Formation Constant (β) | Conditions |
| [Cu(CH₃CN)]⁺ | β₁ = 4.3 x 10² M⁻¹ | 0.14 M NaClO₄/HClO₄ at 21 ± 1 °C |
| [Cu(CH₃CN)₂]⁺ | β₂ = 1.0 x 10⁴ M⁻² | 0.14 M NaClO₄/HClO₄ at 21 ± 1 °C |
| [Cu(CH₃CN)₃]⁺ | β₃ = 2.0 x 10⁴ M⁻³ | 0.14 M NaClO₄/HClO₄ at 21 ± 1 °C |
This table presents the successive formation constants for aqueous copper(I)-acetonitrile complexes as determined by spectrophotometric methods. acs.orgnih.gov
It is important to note that in neat acetonitrile, the tetrakis(acetonitrile)copper(I) cation, [Cu(CH₃CN)₄]⁺, is the stable species. researchgate.net This complex is a common and useful starting material in the synthesis of other copper(I) compounds. acs.orgnih.govrsc.org The stability of this complex is significantly higher in acetonitrile compared to aqueous solutions due to the favorable solvation of the Cu⁺ ion by acetonitrile molecules. researchgate.net
Impact of Solvent Environment on Coordination Behavior
The solvent environment plays a crucial role in determining the coordination number and geometry of the copper(I)-acetonitrile complex. The coordination behavior is a result of the competition between acetonitrile and other solvent molecules for the coordination sites on the copper(I) ion.
In pure acetonitrile, the copper(I) ion is typically solvated by four acetonitrile molecules, forming a tetrahedral [Cu(CH₃CN)₄]⁺ complex. mdpi.com The Cu-N bond distances in this tetrahedral arrangement in solution are approximately 1.99 Å. mdpi.com However, the coordination number can change depending on the solvent composition and the nature of the counter-ion. For instance, recrystallization of [Cu(MeCN)₄]B(C₆F₅)₄ from a dichloromethane/pentane mixture yields a linear, two-coordinate complex, [Cu(MeCN)₂]B(C₆F₅)₄. acs.orgnih.gov
The presence of water in the solvent mixture significantly influences the coordination. In aqueous solutions, copper(I) forms two-coordinated complexes with acetonitrile. mdpi.com The stability of the copper(I) ion in aqueous solutions is enhanced by the presence of acetonitrile, which helps to prevent its disproportionation into copper(II) and metallic copper. researchgate.netwikipedia.orgnih.gov The solubility of copper(I) chloride, for example, is markedly increased in acetonitrile-water mixtures compared to pure water. google.com
The donor ability of the solvent is a key factor. Solvents with a higher donor strength can compete with acetonitrile for coordination to the Cu(I) center. mdpi.com For example, in studies comparing acetonitrile and dimethyl sulfoxide (B87167) (DMSO), it was found that both are coordinating solvents, but with different strengths. mdpi.com The nature of other ligands present in the solution also impacts the stabilization effect of the solvent on both Cu(I) and Cu(II) complexes. mdpi.com
| Solvent System | Predominant Cu(I) Species | Coordination Geometry | Reference |
| Pure Acetonitrile | [Cu(CH₃CN)₄]⁺ | Tetrahedral | researchgate.netmdpi.com |
| Aqueous Acetonitrile | [Cu(CH₃CN)₂]⁺ | Linear | mdpi.com |
| Dichloromethane/Pentane | [Cu(CH₃CN)₂]⁺ | Linear | acs.orgnih.gov |
This table summarizes the predominant copper(I)-acetonitrile complex species and their coordination geometries in different solvent environments.
The electrochemical properties of the Cu(II)/Cu(I) couple are also heavily influenced by the solvent composition in acetonitrile-water mixtures. researchgate.net The solvation shell of the copper ions changes with the solvent mixture, which in turn affects the electrode processes. researchgate.net The stability of copper complexes, in general, is significantly affected by the type of solvent, with acetonitrile often leading to higher stability constants compared to other solvents like ethanol. researchgate.net
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for characterizing the acetonitrile (B52724);copper(1+) complex in both solution and the solid state. By analyzing the spectra of various nuclei, including ¹H, ¹³C, and ⁶³Cu, a comprehensive understanding of ligand behavior, solution dynamics, and the immediate surroundings of the copper(I) center can be achieved.
¹H and ¹³C NMR for Ligand Characterization and Solution Dynamics
Proton (¹H) and carbon-13 (¹³C) NMR are instrumental in characterizing the acetonitrile ligands and their dynamic behavior in solution. In the ¹H NMR spectra of tetrakis(acetonitrile)copper(I) complexes, such as [Cu(CH₃CN)₄][PF₆] and [Cu(CH₃CN)₄][ClO₄], a sharp singlet is typically observed around 2.22 ppm in acetone-d₆. nih.gov This signal corresponds to the methyl protons of the four acetonitrile molecules coordinated to the copper(I) ion. nih.gov The presence of a single, sharp peak indicates that, on the NMR timescale, the four acetonitrile ligands are chemically equivalent, which is consistent with a tetrahedral coordination geometry where the ligands can exchange rapidly.
Computational studies have provided further insight into the NMR shifts upon complexation. For instance, GIAO ¹H-NMR simulations on uncomplexed acetonitrile show a single peak at 2.28 ppm. researchgate.net The coordination to a metal ion like copper(I) influences the electron density around the acetonitrile molecule, leading to shifts in the NMR signals. These shifts, though sometimes subtle, provide valuable information about the electronic environment of the ligand upon coordination.
The dynamics of the copper(I)-acetonitrile system in solution are complex and have been a subject of detailed study. The variation of NMR line widths with changes in the concentration of copper(I) salts, the presence of other salts, water, and temperature points to a dynamic equilibrium. macewan.ca This suggests the formation of species with different coordination numbers or less symmetrical arrangements of the acetonitrile ligands than the typical tetrahedral [Cu(AN)₄]⁺ ion. macewan.ca The acetonitrile ligands in these complexes are known to be labile, meaning they can be easily replaced by other ligands, a property that makes these complexes useful starting materials in synthesis. wikipedia.org
Table 1: ¹H NMR Data for Tetrakis(acetonitrile)copper(I) Complexes
| Compound | Solvent | Chemical Shift (δ) of CH₃ protons (ppm) | Reference |
|---|---|---|---|
| [Cu(CH₃CN)₄][PF₆] | acetone-d₆ | 2.22 | nih.gov |
| [Cu(CH₃CN)₄][ClO₄] | acetone-d₆ | 2.22 | nih.gov |
⁶³Cu NMR for Probing Copper(I) Coordination Environment and Line Width Analysis
Copper has two NMR-active isotopes, ⁶³Cu and ⁶⁵Cu, both of which are quadrupolar, leading to generally broad signals. huji.ac.il ⁶³Cu is typically preferred for NMR studies due to its higher natural abundance (69.7%) and greater sensitivity, despite yielding slightly broader signals than ⁶⁵Cu. huji.ac.il ⁶³Cu NMR is exclusively used for studying copper(I) complexes, as copper(II) is paramagnetic, which would lead to extremely broad and unobservable signals. huji.ac.il
The chemical shift and line width of the ⁶³Cu NMR signal are highly sensitive to the coordination environment of the copper(I) ion, including the nature of the ligands, the counter-anion, the solvent, and the temperature. researchgate.netresearchgate.net For the tetrakis(acetonitrile)copper(I) cation, [Cu(CH₃CN)₄]⁺, in acetonitrile solution, the ⁶³Cu NMR signal is influenced by dynamic exchange processes with complexes of lower symmetry. researchgate.net
The line width of the ⁶³Cu resonance is a particularly powerful probe of these dynamics. For instance, the addition of small amounts of water to a solution of [Cu(CH₃CN)₄]⁺ in acetonitrile causes significant broadening of the ⁶³Cu signal. researchgate.net This is attributed to the formation of copper(I) complexes with fewer than four acetonitrile ligands, which have lower symmetry and thus experience more efficient quadrupolar relaxation, leading to broader lines. researchgate.net Temperature also has a strong effect on the line width, with a maximum broadening observed around 290-300 K in samples containing water, which is indicative of chemical exchange processes occurring at a rate comparable to the NMR timescale. researchgate.net
Table 2: ⁶³Cu NMR Data for Cu(CH₃CN)₄⁺ Complexes
| Compound | Solvent | Linewidth (Hz) | Chemical Shift (δ) (ppm) | Reference |
|---|---|---|---|---|
| Cu(CH₃CN)₄ClO₄ | CH₃CN | 550 | -90 ± 2 | researchgate.net |
| Cu(CH₃CN)₄BF₄ | CH₃CN | 540 | -91 ± 2 | researchgate.net |
| Cu(CH₃CN)₄BF₄ | CH₃CN/H₂O (95/5) | 900 | -91 ± 3 | researchgate.net |
| Cu(CH₃CN)₄BF₄ | CH₃CN/H₂O (90/10) | 1215 | -93 ± 3 | researchgate.net |
Chemical shifts are relative to a 0.1 molar solution of Cu[P(OC₂H₅)₃]ClO₄ in CHCl₃. researchgate.net
Solid-State MAS NMR Investigations
Solid-state magic-angle spinning (MAS) NMR provides valuable structural information about copper(I) complexes in the solid phase, complementing the data obtained from solution NMR. While specific solid-state MAS NMR data for the simple "Acetonitrile;copper(1+)" cation is not extensively detailed in the provided context, studies on related copper(I)-phosphine complexes that also contain acetonitrile ligands, such as [Cu(PPh₃)₃(CH₃CN)]X, demonstrate the utility of this technique. rsc.org
In these more complex systems, solid-state ³¹P CP/MAS NMR is used to probe the local environment of the phosphine (B1218219) ligands. The parameters derived from these spectra, such as quadrupole distortion parameters, provide insights into the symmetry of the copper(I) coordination sphere. rsc.org For example, the angular geometries of the P₃CuN core in [Cu(PPh₃)₃(CH₃CN)]X complexes are distorted from ideal tetrahedral symmetry, and this is reflected in the NMR data. rsc.org Such studies highlight the potential of solid-state NMR to elucidate the precise geometric arrangement of ligands around the copper(I) center in crystalline acetonitrile;copper(1+) compounds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for investigating the coordination of acetonitrile to copper(I) by analyzing the vibrational frequencies of the molecule. The most diagnostic feature in the IR spectrum is the C≡N stretching vibration, which is sensitive to the electronic effects of coordination.
Analysis of C≡N Stretching Frequencies and Coordination Effects
The C≡N triple bond in free acetonitrile exhibits a characteristic stretching vibration (ν(C≡N)) in the region of 2250-2260 cm⁻¹. researchgate.netlibretexts.org Upon coordination of the nitrogen atom's lone pair to a metal ion like copper(I), the electron density in the C≡N bond is affected, leading to a shift in its stretching frequency. chemvista.org Generally, coordination to a Lewis acid like a metal cation causes a strengthening of the C≡N bond, resulting in a shift to a higher frequency (a blueshift). nih.govacs.org
This blueshift is a clear indicator of the formation of the copper(I)-acetonitrile complex. For example, in tetrakis(acetonitrile)copper(I) complexes with different counter-anions like BF₄⁻, PF₆⁻, and ClO₄⁻, the ν(C≡N) is observed at higher wavenumbers compared to free acetonitrile. rsc.org The magnitude of this shift can provide information about the strength of the copper-nitrogen bond and the coordination number of the copper(I) ion. A two-coordinate complex, [Cu(MeCN)₂]⁺, shows a different ν(C≡N) compared to the four-coordinate [Cu(MeCN)₄]⁺, highlighting the diagnostic power of this spectroscopic feature. nih.gov
Table 3: C≡N Stretching Frequencies in Copper(I)-Acetonitrile Complexes
| Compound | Counter-ion | ν(C≡N) (cm⁻¹) | Reference |
|---|---|---|---|
| [Cu(CH₃CN)₄]⁺ | BF₄⁻ | 2277 | rsc.org |
| [Cu(CH₃CN)₄]⁺ | PF₆⁻ | 2277 | rsc.org |
| [Cu(CH₃CN)₄]⁺ | ClO₄⁻ | 2277 | rsc.org |
Vibrational Modes Related to Metal-Ligand Bonding
In addition to the internal vibrations of the acetonitrile ligand, IR spectroscopy can, in principle, provide information about the vibrational modes directly involving the copper-ligand bond. The metal-ligand stretching and bending vibrations typically occur at much lower frequencies, usually in the far-infrared region of the spectrum (below 400 cm⁻¹). These vibrations are a direct probe of the strength of the coordination bond. dalalinstitute.com
While the provided search results focus primarily on the high-frequency C≡N stretch, the analysis of these low-frequency modes is crucial for a complete vibrational picture of the acetonitrile;copper(1+) complex. The energy of these vibrations is directly related to the force constant of the Cu-N bond, which in turn reflects the strength of the interaction. Stronger bonding leads to higher frequency vibrations. The combination of data from both the high-frequency ligand-centered vibrations and the low-frequency metal-ligand vibrations provides a comprehensive understanding of the bonding and structure of the complex.
Electronic Absorption and Photoluminescence Spectroscopy
The electronic spectroscopy of the [Cu(CH₃CN)₄]⁺ complex reveals key aspects of its interaction with light. As a d¹⁰ metal complex, its properties differ significantly from the more commonly studied and colored copper(II) complexes.
The tetrakis(acetonitrile)copper(I) salts, such as [Cu(CH₃CN)₄]PF₆ and [Cu(CH₃CN)₄]BF₄, are typically colorless or white solids. wikipedia.orgwikipedia.org This lack of color indicates that the complex does not absorb light in the visible region of the electromagnetic spectrum. docbrown.info The UV-Visible absorption spectra of 0.01 M solutions of these complexes in acetonitrile confirm this, showing no detectable absorption bands in the 600–1100 nm range. rsc.orgrsc.org This is a key indicator of the absence of Cu(II) impurities, which would exhibit d-d transitions in this region. rsc.orgrsc.org
For d¹⁰ complexes like [Cu(CH₃CN)₄]⁺, the d-orbitals are completely filled, precluding d-d electronic transitions. docbrown.info Therefore, any absorption bands must arise from other types of electronic transitions, which typically occur in the ultraviolet (UV) region. The primary electronic transitions possible for the [Cu(CH₃CN)₄]⁺ cation are:
Metal-to-Ligand Charge Transfer (MLCT): This involves the excitation of an electron from a metal-centered d-orbital to a ligand-centered antibonding orbital (π). For this to occur, the metal must be in a relatively low oxidation state (electron-rich), and the ligand must possess low-lying π orbitals. While acetonitrile has a π* orbital associated with the C≡N triple bond, MLCT transitions in [Cu(CH₃CN)₄]⁺ are not prominent in the visible spectrum and are expected to lie at higher energies in the UV region. The colorless nature of the complex suggests that any MLCT bands are located well below 400 nm.
d→s and d→p Transitions: These transitions involve the promotion of a 3d electron to the empty 4s or 4p orbitals of the copper(I) ion. In a tetrahedral environment, these transitions are symmetry-allowed and can lead to absorption in the UV region.
While specific high-energy absorption maxima for [Cu(CH₃CN)₄]⁺ are not extensively detailed in the literature, it is understood that its electronic absorption is confined to the UV range, consistent with its d¹⁰ electronic configuration and the nature of the acetonitrile ligands.
Table 1: Summary of UV-Visible Absorption Properties for Acetonitrile;copper(1+)
| Property | Observation | Reference(s) |
| Appearance | Colorless/White Solid | wikipedia.orgwikipedia.org |
| Visible Absorption | No significant absorption in the visible range (400-700 nm) | docbrown.inforsc.orgrsc.org |
| Near-IR Absorption | No absorption in the 600-1100 nm range | rsc.orgrsc.org |
| Expected UV Transitions | Metal-to-Ligand Charge Transfer (MLCT), 3d→4s, 3d→4p | docbrown.info |
The tetrakis(acetonitrile)copper(I) cation is generally considered to be non-luminescent or at best a very weak emitter in fluid solution at room temperature. This is a common characteristic for simple, structurally flexible copper(I) complexes. The lack of significant emission can be attributed to several factors:
Excited-State Distortion: Upon excitation, copper(I) complexes often undergo significant structural changes. For a four-coordinate tetrahedral ground state, the excited state tends to distort towards a more planar geometry. This large geometric reorganization provides an efficient non-radiative decay pathway for the excited state to return to the ground state, quenching luminescence.
Solvent Quenching: The weakly bound acetonitrile ligands can be easily displaced by solvent molecules, leading to deactivation of the excited state through solvent interactions.
In contrast, many other copper(I) complexes, particularly those with rigid, chelating phosphine and diimine ligands, are known to be highly luminescent. These complexes are designed to restrict the vibrational and distortional deactivation pathways, thus favoring radiative decay (emission). For instance, complexes of the type [Cu(NN)(POP)]⁺ (where NN is a phenanthroline derivative and POP is a diphosphine ligand) exhibit high emission quantum yields (up to 0.16) and exceptionally long excited-state lifetimes (up to 16.1 µs) in solution. osti.gov The tetrakis(acetonitrile)copper(I) cation serves as a common precursor for synthesizing these more complex and luminescent species. chemicalbook.commdpi.com
The study of luminescent copper(I) complexes is a vibrant area of research, with applications in areas like organic light-emitting diodes (OLEDs). However, the simple [Cu(CH₃CN)₄]⁺ cation itself does not share these prominent luminescent properties.
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is typically observed in the absorption or emission spectra of a compound. For a compound to exhibit significant solvatochromism in the visible range, it must have strong absorption in that region that is sensitive to the solvent environment. As tetrakis(acetonitrile)copper(I) is colorless, it does not display solvatochromism in the visible spectrum. docbrown.info
While solvatochromism is a well-documented phenomenon for many copper(II) complexes, where the d-d absorption bands shift with the donor strength of the solvent, such behavior is not a defining characteristic of the [Cu(CH₃CN)₄]⁺ cation. kyoto-u.ac.jp Any potential solvatochromic shifts would be limited to its UV absorptions and have not been a major focus of research.
Rigidochromism refers to the change in the emission properties of a compound (typically a blue shift in the emission maximum) when it is placed in a more rigid environment (e.g., going from solution to a solid matrix or lowering the temperature). This effect arises because the rigid medium prevents the excited state of the molecule from fully relaxing to its lowest energy geometry before emitting light. Since the [Cu(CH₃CN)₄]⁺ complex is essentially non-emissive in solution, rigidochromism is not a relevant or reported phenomenon for this specific cation.
Upon absorption of a UV photon, the [Cu(CH₃CN)₄]⁺ complex is promoted to an electronic excited state. The subsequent de-excitation processes, known as excited-state dynamics, occur on extremely fast timescales, typically picoseconds to nanoseconds. For many copper(I) complexes, these dynamics are dominated by:
Structural Reorganization: A key photoinduced process in four-coordinate Cu(I) complexes is a structural distortion from a tetrahedral (Td) geometry in the ground state towards a flattened, square-planar-like (D₂d) geometry in the excited state. This is because the excitation involves a formal oxidation of Cu(I) (d¹⁰) to Cu(II) (d⁹), and Cu(II) complexes often favor a square-planar coordination.
Intersystem Crossing (ISC): The initially formed singlet excited state (¹MLCT) can rapidly convert to a lower-energy triplet excited state (³MLCT).
Non-radiative Decay: As mentioned previously, the significant structural reorganization and solvent interactions provide efficient pathways for the complex to return to the ground state without emitting light.
Techniques like femtosecond transient absorption (fs-TA) spectroscopy are used to study these ultrafast processes. rsc.orgresearchgate.net While specific fs-TA data for the [Cu(CH₃CN)₄]⁺ cation are scarce, studies on related Cu(I) photosensitizers in acetonitrile have provided detailed insights into their photoexcited dynamics, revealing that the Cu(I) center is transiently oxidized to Cu(II) in the excited state. osti.gov The kinetics of these processes, including structural relaxation and decay back to the ground state, are heavily influenced by the nature of the ligands and the solvent environment. osti.gov
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of the acetonitrile (B52724);copper(1+) cation, [Cu(CH3CN)n]+. It offers a balance between computational cost and accuracy, making it suitable for studying these complex systems.
Geometry Optimization and Electronic Structure Analysis
DFT calculations have been instrumental in determining the optimized geometries and understanding the electronic structure of acetonitrile;copper(1+) complexes. For the simple [Cu(CH3CN)]+ cation, DFT studies reveal a linear C-Cu-N bond arrangement. In the case of the well-characterized tetrakis(acetonitrile)copper(I) cation, [Cu(CH3CN)4]+, X-ray crystallography confirms a tetrahedral coordination geometry around the copper(I) ion, with the acetonitrile ligands being nearly linear. wikipedia.org DFT calculations are in good agreement with these experimental findings, predicting a tetrahedral structure. wikipedia.org
The electronic structure of these complexes is of significant interest. DFT studies have been employed to analyze the molecular orbitals and the nature of the copper-ligand bonding. researchgate.netchemrxiv.org These investigations help in understanding the stability and reactivity of the complex. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a key parameter derived from these calculations, providing insights into the electronic transitions and chemical reactivity. chemrxiv.orgchemrxiv.org
Table 1: Selected DFT-Calculated Properties of Copper Clusters This table presents a selection of DFT-calculated properties for various copper clusters, illustrating the influence of cluster size and structure on these parameters.
| Cluster | Structure | Binding Energy (eV/atom) |
|---|---|---|
| Cu9 | Linear | 1.32 (PBE) |
| Cu9 | Bicapped bipyramid | ~2.41 (PBE/PW91) |
| Cu9 | Tricapped octahedron | ~2.40 (PBE/PW91) |
| Cu16 | Various 3D | 2.33 - 2.41 |
Data sourced from comparative DFT studies. chemrxiv.org
Calculation of Bond Dissociation Energies and Solvation Energies
The strength of the interaction between the copper(I) ion and the acetonitrile ligands is a critical factor in the chemistry of this complex. DFT calculations have been successfully used to determine the sequential bond dissociation energies (BDEs) for the loss of acetonitrile ligands from [Cu(CH3CN)x]+ (where x = 1-5). acs.org These theoretical BDEs are determined from single-point calculations at a higher level of theory using geometries optimized at a lower level. acs.org The calculated values are then compared with experimental data obtained from techniques like collision-induced dissociation mass spectrometry. acs.org
Furthermore, understanding the behavior of the acetonitrile;copper(1+) complex in solution is crucial. DFT, often in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM) or the Universal Solvation Model (SMD), is employed to calculate solvation energies. acs.orgrsc.org These calculations provide insights into the thermodynamics of the solvation process and help in understanding the stability of the complex in different solvents. acs.org
Table 2: Comparison of Experimental and Theoretical Bond Dissociation Energies for [Cu(CH3CN)x]+ This table compares the experimentally determined and theoretically calculated bond dissociation energies (BDEs) for the sequential loss of acetonitrile from copper(I) complexes.
| Complex | Experimental BDE (0 K, kcal/mol) | Theoretical BDE (kcal/mol) |
|---|---|---|
| [Cu(CH3CN)]+ | 53.5 ± 1.6 | 53.0 |
| [Cu(CH3CN)2]+ | 50.9 ± 1.4 | 50.5 |
| [Cu(CH3CN)3]+ | 38.3 ± 1.2 | 38.1 |
| [Cu(CH3CN)4]+ | 30.7 ± 1.0 | 30.5 |
| [Cu(CH3CN)5]+ | 13.8 ± 0.8 | 13.7 |
Theoretical values were obtained using B3LYP/6-311+G(2d,2p) level of theory on B3LYP/6-31G optimized geometries.* acs.org
Elucidation of Electron Densities and Oxidation States
DFT calculations provide a means to visualize and quantify the electron density distribution within the acetonitrile;copper(1+) complex. This is crucial for understanding the nature of the chemical bonds and the formal oxidation state of the copper center. The analysis of electron density can reveal the extent of charge transfer between the copper ion and the acetonitrile ligands. While often formally considered as Cu(I), the actual charge on the copper atom can be investigated through various population analysis schemes available in DFT software. These studies are essential for a detailed understanding of the electronic effects that govern the complex's properties and reactivity.
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the study of excited-state properties, making it an invaluable tool for interpreting the electronic spectra of molecules.
Prediction and Interpretation of Electronic Absorption Spectra
TD-DFT calculations have been widely used to predict and interpret the electronic absorption spectra of acetonitrile;copper(1+) and related copper complexes. researchgate.net By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can simulate the UV-Vis spectrum of the complex. researchgate.net These theoretical spectra can then be compared with experimental measurements to assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or d-d transitions. researchgate.netresearchgate.netacs.org For instance, in copper(I) complexes with diimine ligands in acetonitrile, the strong visible absorption is attributed to MLCT transitions. acs.org
Table 3: TD-DFT Calculated Electronic Transitions for a Copper(I) Complex This table shows a summary of computed wavelengths and oscillator strengths for electronic excitations in a representative copper(I) complex, illustrating the type of data obtained from TD-DFT calculations.
| Excitation | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|
| S0 → S1 | 450 | 0.12 |
| S0 → S2 | 380 | 0.05 |
| S0 → S3 | 320 | 0.25 |
Data is representative of typical TD-DFT outputs for transition metal complexes. researchgate.net
Characterization of Excited States and Charge Transfer Transitions
Beyond simply predicting spectra, TD-DFT provides detailed information about the nature of the excited states. It allows for the characterization of these states in terms of the molecular orbitals involved in the transition. This is particularly important for understanding charge transfer (CT) transitions, where an electron moves from one part of the molecule to another upon excitation. rutgers.edu In the context of acetonitrile;copper(1+) complexes, TD-DFT can elucidate the details of metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) states. acs.orgresearchgate.net This includes identifying the specific orbitals on the copper ion and the acetonitrile ligands that contribute to the transition, thereby providing a complete picture of the photoinduced electronic redistribution. acs.org The characterization of these excited states is crucial for understanding the photophysical and photochemical properties of the complex. researchgate.netmdpi.com
Ab Initio Methods for Electronic Structure and Excited State Analysis
Ab initio quantum chemistry methods, which are based on first principles without empirical data, are instrumental in elucidating the electronic structure and excited states of copper(I)-acetonitrile complexes. These methods, including Hartree-Fock and post-Hartree-Fock techniques, as well as Density Functional Theory (DFT), allow for the detailed investigation of molecular orbitals, electron density distribution, and the nature of electronic transitions. researchgate.netresearchgate.netnih.gov
Studies on related copper(I) complexes using time-resolved crystallography and DFT calculations have provided a framework for understanding the geometric and electronic changes that occur upon photoexcitation. buffalo.edunih.gov For instance, upon excitation, a significant rearrangement of electron density occurs, often involving metal-to-ligand charge transfer. buffalo.edu In the case of [Cu(I)(dmp)(dppe)]⁺ (where dmp is 2,9-dimethyl-1,10-phenanthroline and dppe is 1,2-bis(diphenylphosphino)ethane), calculations have shown that electron transfer upon excitation is primarily from the dppe ligand to the dmp ligand, with only a small change in the charge of the copper atom itself. buffalo.edunih.gov
Time-resolved X-ray and optical transient absorption spectroscopy, coupled with DFT, have been employed to study the excited-state dynamics of dimeric copper(I) photosensitizers. rsc.org These studies reveal the formation of a flattened triplet excited state and provide insights into how the solvent and ligand flexibility influence the excited-state lifetimes. rsc.org For copper-tin clusters, ab initio Monte Carlo simulations and DFT calculations have been used to determine stable structures and electronic properties such as bond lengths, atomization energies, and HOMO-LUMO gaps. researchgate.net
Table 1: Key Findings from Theoretical Studies on Copper(I) Complexes
| Computational Method | System Studied | Key Findings | Reference |
| Density Functional Theory (DFT) | [Cu(I)(dmp)(dppe)]⁺ | Electron transfer upon excitation is primarily from the dppe to the dmp ligand. | buffalo.edunih.gov |
| Time-Resolved X-ray and Optical Transient Absorption Spectroscopy with DFT | Dimeric Copper(I) Photosensitizers | Formation of a flattened triplet excited state; solvent and ligand flexibility affect excited-state lifetimes. | rsc.org |
| Ab initio Monte Carlo and DFT | Copper-Tin Clusters | Determination of stable structures, bond lengths, atomization energies, and HOMO-LUMO gaps. | researchgate.net |
| DFT | Anionic Copper Clusters (Cuₙ⁻) | Structural assignment and comparison of photoelectron spectra. | tudelft.nl |
Continuum Solvation Models (e.g., PCM) in Theoretical Studies
To accurately model the behavior of acetonitrile;copper(1+) in solution, theoretical studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM). wikipedia.orguni-muenchen.de These models treat the solvent as a continuous dielectric medium rather than individual molecules, which significantly reduces the computational cost of the calculations. wikipedia.org The PCM method calculates the free energy of solvation by considering electrostatic, dispersion-repulsion, and cavitation energy terms. uni-muenchen.de
The Integral Equation Formalism (IEF) version of PCM is commonly used and is available in several quantum chemistry software packages. wikipedia.org It has been shown that for solvents like acetonitrile, electrostatic effects are dominant in solute-solvent interactions. wikipedia.org The SMD (Solvation Model based on Density) model is another advanced continuum solvation model that uses the full solute electron density. nih.govacs.org It has been parameterized for a wide range of solvents, including acetonitrile, and can be applied to both neutral and charged solutes. nih.gov The parameterization for acetonitrile in the IEF-PCM model has been successfully achieved for monovalent anions, yielding a mean absolute error of 0.7 kcal/mol in solvation free energies. researchgate.net
Table 2: Application of Continuum Solvation Models to Acetonitrile Systems
| Solvation Model | Key Feature | Application in Acetonitrile | Reference |
| Polarizable Continuum Model (PCM) | Treats solvent as a continuous dielectric medium. | Dominant electrostatic effects in solute-solvent interactions. | wikipedia.orguni-muenchen.de |
| Integral Equation Formalism PCM (IEF-PCM) | A widely used variant of PCM. | Parameterized for monovalent anions with good accuracy. | wikipedia.orgresearchgate.net |
| Solvation Model based on Density (SMD) | Uses the full solute electron density. | Applicable to any charged or uncharged solute in acetonitrile. | nih.govacs.org |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the interactions between the copper(I) ion and the acetonitrile ligands from a donor-acceptor perspective. researchgate.netuba.ar NBO analysis transforms the complex, delocalized molecular orbitals of a system into a set of localized, chemically intuitive orbitals that correspond to Lewis-type structures (bonds, lone pairs, and antibonds). wisc.eduwikipedia.org
This method allows for the quantification of charge transfer interactions between the filled lone pair orbitals of the nitrogen atoms in the acetonitrile ligands (donors) and the empty valence orbitals of the copper(I) ion (acceptor). researchgate.net The strength of these donor-acceptor interactions can be evaluated using second-order perturbation theory, which provides a measure of the stabilization energy associated with the charge transfer. uba.ar NBO analysis has been instrumental in distinguishing between different types of intermolecular interactions, such as hydrogen-bonded and non-hydrogen-bonded complexes, based on the strength of these charge transfer interactions. researchgate.net In the context of acetonitrile;copper(1+), NBO analysis provides a detailed picture of the covalent character of the Cu-N bond and the delocalization of electron density within the complex.
Reactivity and Mechanistic Studies
Ligand Substitution and Exchange Reactions
The acetonitrile (B52724) ligands in [Cu(CH₃CN)₄]⁺ are labile, meaning they can be readily replaced by other ligands. This lability is central to the utility of acetonitrile;copper(I+) salts as precursors in the synthesis of other copper(I) complexes. wikipedia.orgmdpi.com The exchange process is a fundamental step in many copper-catalyzed reactions.
The displacement of acetonitrile from the copper(I) coordination sphere is a dynamic process influenced by thermodynamic and kinetic factors. The stability of the aqueous copper(I)-acetonitrile system has been quantified through the determination of successive formation constants. These constants illustrate the stepwise binding of acetonitrile molecules to the Cu(I) ion in an aqueous medium.
A spectrophotometric method based on the kinetics of reduction of specific cobalt(III) complexes was used to determine these constants in a 0.14 M NaClO₄/HClO₄ solution at 21 ± 1 °C. nih.gov The results indicate a strong affinity of Cu(I) for acetonitrile, with the formation of [Cu(CH₃CN)]⁺, [Cu(CH₃CN)₂]⁺, and [Cu(CH₃CN)₃]⁺ complexes. nih.gov
Table 1: Successive Formation Constants for Aqueous Copper(I)-Acetonitrile Complexes nih.gov
| Stepwise Reaction | Formation Constant (β) |
|---|---|
| Cu⁺ + CH₃CN ⇌ [Cu(CH₃CN)]⁺ | β₁ = 4.3 x 10² M⁻¹ |
| Cu⁺ + 2 CH₃CN ⇌ [Cu(CH₃CN)₂]⁺ | β₂ = 1.0 x 10⁴ M⁻² |
Data obtained in 0.14 M NaClO₄/HClO₄ at 21 ± 1 °C.
From a kinetic perspective, studies on the oxidation of Cu(I) to Cu(II) in solutions with high acetonitrile content have shown that the process is preceded by a slow chemical step. researchgate.net This rate-limiting step is believed to be the partial removal of an acetonitrile ligand from the solvated Cu(I) ion before the electron transfer can occur. researchgate.net This highlights that the dissociation of acetonitrile is a crucial kinetic barrier in the redox chemistry of this system.
The composition of the solvent also plays a critical role. The stepwise displacement of acetonitrile in the [Cu(CH₃CN)₆]²⁺ complex by water molecules has been shown to decrease the redox potential. nii.ac.jp It was concluded that only the fully acetonitrile-solvated Cu²⁺ species possesses a high enough redox potential to oxidize certain porphyrin complexes. nii.ac.jp Similarly, the presence of phenanthroline ligands can shift the Cu²⁺/Cu⁺ redox potential by as much as 900 mV, greatly enhancing the stability of the copper(I) state under atmospheric conditions. nih.gov The stoichiometry of these ancillary ligands is also crucial; for example, the oxidation of [Cu(phen)I] is significantly slower than that of [Cu(phen)₂I]. acs.org
Redox Behavior and Stability
The redox chemistry of the acetonitrile;copper(1+) system is dominated by the Cu(I)/Cu(II) and Cu(I)/Cu(0) couples. The relative stability of the +1 oxidation state is a key feature, largely attributable to the strong solvation of the Cu⁺ ion by acetonitrile molecules.
Electrochemical studies in acetonitrile-water mixtures have provided detailed insights into the Cu(II)/Cu(I) and Cu(I)/Cu(0) redox couples. researchgate.net The solvated Cu²⁺ species in acetonitrile exhibits a redox potential of 0.66 V versus the ferricinium/ferrocene (Fc⁺/Fc) couple. nii.ac.jp The redox potentials for various copper complexes, including those with phenanthroline-type ligands, have been measured in acetonitrile, showing a wide range depending on the ligand structure. For example, the Cu²⁺/Cu⁺ redox couple for different substituted phenanthroline complexes can range from 200 mV to 1200 mV vs. the Normal Hydrogen Electrode (NHE). nih.gov
The table below presents electrochemical data for several copper complexes in acetonitrile, illustrating the influence of the ligand environment on the redox potentials.
Table 2: Electrochemical Data for Select Copper Complexes in Acetonitrile researchgate.net
| Complex | Cu(II)/Cu(III) Couple (V vs. NHE) | Cu(II)/Cu(I) Couple (V vs. NHE) | Cu(I)/Cu(0) Couple (V vs. NHE) |
|---|---|---|---|
| Complex 1 | 0.26 | -0.46 | -1.09 |
Note: Complex 1 and 2 are specific copper complexes with phenoxazinone synthase and catechol oxidase mimicking properties as described in the source. researchgate.net
A hallmark of the acetonitrile;copper(1+) system is its enhanced stability against both oxidation to Cu(II) and disproportionation into Cu(II) and metallic copper (Cu(0)). researchgate.net In aqueous solutions, the Cu⁺ ion is highly unstable and readily disproportionates (2Cu⁺ ⇌ Cu²⁺ + Cu⁰). nih.gov Acetonitrile effectively solvates the Cu⁺ ion, forming stable complexes that prevent this reaction. researchgate.net
This stabilization is concentration-dependent. Studies have shown that while 5 mM of acetonitrile is insufficient to fully prevent the disproportionation of 125 µM Cu⁺, a concentration of 25 mM acetonitrile maintains over 99.5% of the copper in the +1 state. nih.gov Furthermore, high concentrations of acetonitrile (e.g., >1 M) can drive the reverse reaction, comproportionation, to generate Cu⁺ from a mixture of Cu²⁺ and Cu⁰. nih.gov However, it is important to note that the stability is compromised upon significant dilution with water, which can induce disproportionation. wikipedia.org This stabilization by acetonitrile is crucial for its use in hydrometallurgical processes and as a supporting electrolyte in electrochemical analysis, where it can prevent the unwanted deposition of metallic copper. researchgate.net
While acetonitrile stabilizes the Cu(I) state, this complex can also serve as a precursor for the generation of highly reactive, higher-valent copper species. The reaction of a reduced copper(I) complex with molecular oxygen (O₂) can lead to the formation of mononuclear copper(II)-superoxide or copper(III)-peroxide complexes. acs.org Subsequent cleavage of the O-O bond in these intermediates can generate even more potent oxidants, such as a copper(II)-oxyl radical type species. acs.org
The formation of a Cu(III) state from a Cu(II) precursor has been demonstrated electrochemically for certain complexes in acetonitrile. researchgate.net For example, cyclic voltammetry of specific copper complexes in acetonitrile revealed reversible one-electron oxidation couples corresponding to the Cu(II)/Cu(III) transition at potentials of 0.26 V and 0.47 V (vs. NHE). researchgate.net This indicates that, with appropriate ligand support, the acetonitrile;copper(1+) system can be a gateway to higher oxidation states relevant to biological and chemical oxidation reactions. acs.org This reactivity is harnessed in applications such as copper-catalyzed C-H amidation reactions, where acetonitrile can act as a source for the amino group under mild electrochemical conditions. rsc.org
Mechanistic Pathways in Catalytic Cycles
Electron Transfer Mechanisms
Electron transfer is a fundamental step in many catalytic reactions mediated by acetonitrile copper(I) complexes. These processes often involve outer-sphere electron transfer, where an electron moves between the copper complex and a substrate without direct bonding in the transition state. The kinetics and thermodynamics of these reactions are often analyzed within the framework of Marcus theory. nii.ac.jpnih.govcapes.gov.brlibretexts.org
In acetonitrile, the Cu(I)/Cu(II) redox couple is central to these electron transfer mechanisms. Studies on the oxidation of copper(II) porphyrin complexes by the solvated copper(II) ion, [Cu(CH₃CN)₆]²⁺, have shown that the reaction proceeds via an outer-sphere one-electron oxidation to produce π-cation radicals of the porphyrin complexes. nii.ac.jpnii.ac.jp The rate of this electron transfer is sensitive to the solvent environment; for instance, the presence of water can decrease the rate by displacing the acetonitrile ligands and lowering the redox potential of the Cu(II) species. nii.ac.jpresearchgate.net
The Marcus cross-relation is a powerful tool used to estimate the rate constants of electron self-exchange reactions from the rates of cross-reactions. nii.ac.jpnih.gov For example, the self-exchange rate constants for Cu(II)-porphyrin complexes and their π-cation radicals have been determined using this relationship, revealing very large values typical for reactions with small reorganization energies. nii.ac.jpresearchgate.net This indicates that the highly conjugated porphyrin system undergoes minimal structural change upon electron transfer. nii.ac.jpnii.ac.jp
The table below presents key kinetic data for electron transfer reactions involving copper complexes in acetonitrile, illustrating the application of Marcus theory.
| Reaction | Rate Constant (k) | Method/Theory | Reference |
|---|---|---|---|
| [Cu(TPP)] + [Cu(AN)₆]²⁺ → [Cu(TPP)]⁺ + [Cu(AN)₆]⁺ | kS0 = (5.81 ± 0.12) x 10³ M⁻¹ s⁻¹ | Spectrophotometry | nii.ac.jp |
| [Cu(OEP)] + [Cu(AN)₆]²⁺ → [Cu(OEP)]⁺ + [Cu(AN)₆]⁺ | kS0 = (2.01 ± 0.03) x 10⁵ M⁻¹ s⁻¹ | Spectrophotometry | nii.ac.jp |
| Cu(II)-TPP / [Cu(II)-TPP]⁺ Self-Exchange | log(k/M⁻¹ s⁻¹) = 9.5 ± 0.5 | Marcus Cross Relation | nii.ac.jpresearchgate.net |
| Cu(II)-OEP / [Cu(II)-OEP]⁺ Self-Exchange | log(k/M⁻¹ s⁻¹) = 11.1 ± 0.5 | Marcus Cross Relation | nii.ac.jpresearchgate.net |
| [Cu(II)(bite)]²⁺ + [Ru(hfac)₃]⁻ → [Cu(I)(bite)]⁺ + [Ru(hfac)₃] | k = (8.22 ± 0.27) x 10² M⁻¹ s⁻¹ | Spectrophotometry | nih.gov |
| [Cu(bite)]²⁺/⁺ Self-Exchange | k = 1.0 x 10⁻² M⁻¹ s⁻¹ | Marcus Cross Relation | nih.gov |
AN = Acetonitrile, TPP = 5,10,15,20-tetraphenylporphyrin, OEP = 2,3,7,8,12,13,17,18-octaethylporphyrin, bite = a macrocyclic N₂S₂ ligand.
Probing Reaction Intermediates through Spectroscopy and Computation
Elucidating the precise structures and energetics of transient intermediates is paramount to understanding the mechanisms of copper-catalyzed reactions. A combination of spectroscopic techniques and computational modeling provides a powerful approach for this purpose. Acetonitrile, as a ligand, is often involved in stabilizing reactive copper(I) intermediates, which can then be studied.
Spectroscopic methods such as UV-Vis, NMR, and X-ray crystallography are indispensable. For example, UV-Vis spectroscopy is routinely used to monitor the formation of reaction products, such as the π-cation radicals of copper(II)-porphyrin complexes formed during electron transfer reactions in acetonitrile. nii.ac.jpnii.ac.jpresearchgate.net In some cases, intermediates can be isolated and characterized more directly. The complex tetrakis(propargylisocyanide)copper(I), synthesized from tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526), was successfully characterized by ¹H and ¹³C NMR spectroscopy and its structure confirmed by X-ray crystallography, providing a stable model for more reactive species. mdpi.com
Computational chemistry, particularly Density Functional Theory (DFT), has become a vital tool for mapping out entire catalytic cycles. DFT calculations can provide the Gibbs free energies of intermediates and transition states, offering a detailed picture of the reaction pathway. researchgate.netrsc.orgbeilstein-journals.org For instance, in copper-catalyzed hydrocupration, DFT calculations have been used to determine the free energies of different allylic copper intermediates, helping to explain the reaction's regioselectivity. researchgate.net Similarly, in copper-catalyzed tandem arylation-cyclization reactions, DFT studies have been employed to compare different mechanistic routes, such as whether ring formation precedes or follows an aryl transfer step. beilstein-journals.org These calculations revealed that the catalyst remains bonded to the substrate throughout the reaction, and identified a key stabilizing interaction between the copper ion and a carbonyl oxygen on the substrate. beilstein-journals.org Furthermore, computational studies can rationalize the role of the solvent, showing that explicit coordination of solvent molecules like acetonitrile to the copper center is crucial for accurately modeling the thermodynamics of the process. mdpi.com
The following table presents data from a computational study on a copper-catalyzed reaction, illustrating how DFT can be used to dissect a mechanistic pathway.
| Reaction Step | Pathway | Activation Free Energy (kcal/mol) | Mechanistic Implication |
|---|---|---|---|
| Ring Formation | Path A (Ring Formation First) | 22.6 | This step is the rate-determining step for this pathway. |
| Aryl Transfer | Path B (Aryl Transfer First) | Lower barrier than Path A | The reaction preferentially proceeds via aryl transfer followed by a rapid ring-closing step. |
| Vinyl Cation Formation | Alternative Path | ~3 kcal/mol higher than ring closure | This pathway is less favorable, suggesting the reaction does not proceed through a vinyl cation intermediate. |
Beyond the flagship Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), acetonitrile-copper(I) complexes are versatile catalysts for a broader range of cycloaddition and annulation reactions. These processes provide powerful pathways for the synthesis of diverse heterocyclic structures that are otherwise difficult to access. The catalyst is typically generated from a precursor like Tetrakis(acetonitrile)copper(I) hexafluorophosphate, [Cu(CH₃CN)₄]PF₆, whose labile acetonitrile ligands provide an accessible Cu(I) catalytic center.
One significant application is in other [3+2] cycloaddition reactions. For example, copper catalysts facilitate the cycloaddition of nitriles with sodium azide (B81097) to produce 5-substituted 1H-tetrazoles. This transformation is a valuable method for converting the nitrile functional group into a bioisosterically important tetrazole ring. The reaction proceeds efficiently under mild conditions, often enhanced by microwave irradiation, showcasing the catalyst's ability to promote the formation of different five-membered heterocyclic rings. Another example is the asymmetric [3+2] cycloaddition between N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketones, which yields chiral pyrazolidine (B1218672) derivatives with high stereocontrol.
Furthermore, these copper-catalyzed cycloadditions can serve as the entry point for more complex cascade reactions, leading to fused polycyclic systems via annulation. In these sequences, the initial cycloaddition product is not isolated but undergoes a subsequent intramolecular C-H activation and cyclization. For instance, a [3+2] cycloaddition between an aryl azide and a copper(I)-acetylide derived from an iodoalkyne can be followed by an intramolecular direct arylation, where a newly formed C-H bond on the triazole ring reacts to close a new ring. This strategy allows for the rapid construction of complex, fused heterocyclic scaffolds from simple starting materials in a single pot. These examples underscore the broad utility of acetonitrile-copper(I) systems in advanced synthetic strategies for heterocycle construction.
Table 6: Copper-Catalyzed [3+2] Cycloaddition of Nitriles with Sodium Azide Reaction Conditions: Nitrile (1.0 eq), NaN₃ (1.5 eq), [Cu(phen)(PPh₃)₂]NO₃ (10 mol%), Green Media, Microwave, 65 °C, 15 min.
| Nitrile Substrate | Product (5-Substituted 1H-Tetrazole) | Yield (%) |
| Benzonitrile | 5-Phenyl-1H-tetrazole | 94 |
| 4-Chlorobenzonitrile | 5-(4-Chlorophenyl)-1H-tetrazole | 95 |
| 4-Nitrobenzonitrile | 5-(4-Nitrophenyl)-1H-tetrazole | 96 |
| 4-Cyanobenzonitrile | 4-(1H-Tetrazol-5-yl)benzonitrile | 92 |
| 4-Methoxybenzonitrile | 5-(4-Methoxyphenyl)-1H-tetrazole | 75 |
| Acetonitrile | 5-Methyl-1H-tetrazole | 60 |
Data adapted from a study on the microwave-assisted synthesis of tetrazoles.
Advanced Applications in Chemical Research
Energy Conversion and Storage Systems
The unique electrochemical properties of the copper(I) ion when complexed with acetonitrile (B52724) are harnessed in next-generation energy systems, including solar cells and batteries.
In the field of Dye-Sensitized Solar Cells (DSSCs), the electrolyte containing a redox mediator is a critical component. Acetonitrile-based electrolytes containing the Cu(I)/Cu(II) redox couple have emerged as a highly efficient alternative to traditional iodide/triiodide systems. rsc.org The copper(I) complex acts as a redox shuttle, regenerating the photo-oxidized dye sensitizer. Upon light absorption, the dye injects an electron into the semiconductor (e.g., TiO₂), becoming oxidized. The [Cu(acetonitrile)ₓ]⁺ complex then reduces the oxidized dye, becoming [Cu(acetonitrile)ₓ]²⁺ in the process. This oxidized complex diffuses to the counter-electrode to be reduced back to Cu(I), completing the circuit.
The advantages of using copper-based mediators in acetonitrile include:
High Diffusion Rates: Ensuring efficient transport of charge carriers.
Reduced Overpotential Losses: The Cu(I)/Cu(II) couple often has a redox potential that allows for minimal driving force for dye regeneration, which can lead to higher open-circuit voltages (V_OC). rsc.org
High Power Conversion Efficiencies (PCEs): Research has demonstrated that DSSCs utilizing copper complexes in acetonitrile can achieve impressive efficiencies, particularly under various light conditions. rsc.orgacs.org
In some novel DSSC designs, termed "retro cells," a copper complex dissolved in an acetonitrile-based electrolyte can function as both the photosensitizer and the redox shuttle, simplifying the device architecture. nih.govacs.org
Table 1: Performance of DSSCs with Acetonitrile;Copper(1+) Electrolytes
| Dye/System | Electrolyte Composition | PCE (1 sun) | PCE (0.1 sun) | V_OC (1 sun) | Source |
| XY1 + 5T (Co-sensitized) | Cu(I)/Cu(II)(tmby)₂ in acetonitrile | 9.53% | 10.2% | - | rsc.org |
| C106 Dye | Aqueous Cu(I)/(II) system | >7% (ambient light) | - | 493 mV | acs.org |
| [Cu(dsbtmp)₂]⁺ (Retro Cell) | 0.1 M Cu(I), 0.05 M Cu(II), LiPF₆ in acetonitrile | Suboptimal (concept viable) | - | - | nih.govacs.org |
Acetonitrile plays a crucial role in the development of all-copper redox flow batteries (RFBs). rsc.org The central principle is the stabilization of the copper(I) ion by acetonitrile. In aqueous solutions, Cu(I) is unstable and tends to disproportionate into solid copper (Cu⁰) and copper(II). However, in acetonitrile, Cu(I) forms a stable complex, preventing this disproportionation.
An all-copper RFB utilizes the following reactions:
Negative Electrode: Cu⁺ + e⁻ ⇌ Cu(s)
Positive Electrode: Cu²⁺ + e⁻ ⇌ Cu⁺
A key innovation in this area is the concept of a thermally regenerative battery. rsc.orgrsc.org The battery can be "charged" using low-grade heat (around 100 °C). Heating the electrolyte causes the acetonitrile to distill off, which destabilizes the Cu(I) complex. rsc.orgrsc.org This removal of the complexing agent forces the disproportionation reaction (2Cu⁺ → Cu⁰ + Cu²⁺), effectively charging the battery by producing the active materials needed for discharge. rsc.org The separated solid copper and Cu(II) solution can then be reintroduced into the battery after the recovered acetonitrile is added back. rsc.org
Table 2: Characteristics of Acetonitrile-Based All-Copper RFBs
| Feature | Description | Finding | Source |
| Chemistry | Employs the Cu⁰/Cu(I)/Cu(II) system. | Acetonitrile strongly complexes with Cu(I), preventing disproportionation. | rsc.orggoogle.com |
| Charging Method | Can be charged electrochemically or thermally. | Thermal charging is achieved by distilling acetonitrile to induce Cu(I) disproportionation. | rsc.orgrsc.org |
| Operating Voltage | The potential difference between the two electrode reactions. | Systems can operate at voltages above 1 V. | rsc.org |
| Efficiency | Coulombic and energy efficiency. | Coulombic efficiencies are typically high (e.g., 94%), but energy efficiencies can be lower due to mass transport limitations. | permegear.com |
Photofunctional Materials Development (Academic Focus)
The [Cu(CH₃CN)₄]⁺ cation is a fundamental starting material for creating advanced photofunctional materials due to the ease with which its acetonitrile ligands can be substituted.
Tetrakis(acetonitrile)copper(I) salts are extensively used as precursors for synthesizing coordination polymers (CPs) and metal-organic frameworks (MOFs). wikipedia.orgnih.gov The acetonitrile ligands are considered "labile," meaning they are weakly bound and can be readily replaced by stronger-binding organic ligands. This allows for the controlled assembly of intricate, multi-dimensional structures.
For example, the reaction of [Cu(MeCN)₄][PF₆] with 1,3-dithiolane (B1216140) results in a one-dimensional, ribbon-like coordination polymer with the formula Cu₂(C₂H₃N)₂(C₃H₆S₂)₂₂. nih.gov In this structure, the copper(I) centers are linked by bridging dithiolane ligands, while each copper atom retains one acetonitrile molecule. nih.gov This demonstrates the role of the complex as a convenient source of Cu(I) ions that can be incorporated into polymeric frameworks by ligand substitution.
Copper(I) complexes are known for their luminescent properties, which arise from metal-to-ligand charge transfer (MLCT) transitions. The acetonitrile;copper(I) moiety can be incorporated into larger structures to create luminescent materials. For instance, a coordination polymer with the formula [Cu₃(μ³-I)₃(μ-btzMe)(NCCH₃)]n (where btzMe is 1-methyl-1H-benzotriazole) has been synthesized and characterized. researchgate.net This material exhibits strong green emission upon excitation with a long lifetime of 47 μs, a property attributed to a cluster-centered triplet excited state. researchgate.net
The luminescence of such copper(I) complexes is often sensitive to their environment, particularly the presence of oxygen, which can quench the emission. This quenching effect is the basis for their potential application as optical oxygen sensors. While specific studies focusing solely on acetonitrile;copper(1+) for oxygen sensing are specialized, the fundamental photophysical properties of these complexes make them promising candidates for the development of luminescent probes.
Stabilization of Unstable Organic Reagents
An important synthetic application of tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) is the stabilization of otherwise unstable organic molecules. By coordinating to the copper(I) center, a reactive or unstable functional group can be "protected," allowing chemical modifications to be performed on other parts of the molecule.
A clear example is the stabilization of propargylisocyanide, a kinetically unstable compound. mdpi.com This molecule is difficult to handle and use in synthesis due to the high reactivity of the isocyanide group. However, by reacting it with [Cu(CH₃CN)₄]PF₆, the stable tetrakis(propargylisocyanide)copper(I) complex is formed. mdpi.com In this complex, the isocyanide group is stabilized through coordination to the copper atom. This allows for selective reactions, such as a copper-catalyzed alkyne-azide cycloaddition (CuAAC), to be performed on the terminal alkyne (C≡C triple bond) without interference from the isocyanide. mdpi.com Afterward, the modified and stabilized isocyanide can be released from the copper complex for subsequent reactions, such as the Ugi reaction. mdpi.com
Challenges and Future Research Directions
Development of Novel Synthetic Routes with Enhanced Sustainability
A significant challenge in the use of acetonitrile (B52724);copper(1+) complexes has been their synthesis, which traditionally involved toxic solvents, corrosive acids, or expensive reagents like silver(I) salts. nih.govrsc.org Current research is actively pursuing greener and more economical synthetic protocols.
A major advancement is the development of a one-pot, environmentally friendly method for synthesizing tetrakis(acetonitrile)copper(I) complexes with various counterions (BF₄⁻, PF₆⁻, ClO₄⁻). rsc.orgscispace.comchem960.com This approach utilizes water as the solvent, drastically minimizing the amount of toxic acetonitrile required. nih.govrsc.org The process involves the comproportionation of an inexpensive and stable copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate, with metallic copper (e.g., copper wire) in the presence of an alkali metal salt of the desired counterion. nih.govrsc.org This method is not only safer and more cost-effective but also provides high yields of the pure crystalline product (82-87%) through simple centrifugation. nih.govresearchgate.net
Table 1: Comparison of Synthetic Routes for [Cu(CH₃CN)₄]X
| Feature | Traditional Methods | Novel Green Method |
| Solvent | Refluxing Acetonitrile nih.govrsc.org | Water nih.govrsc.orgscispace.com |
| Copper Source | Copper(I) oxide or CuX₂ salts with copper powder nih.govrsc.org | Copper(II) sulfate with copper wire nih.gov |
| Reagents | Corrosive acids (e.g., HBF₄) or expensive Ag(I) salts nih.gov | Inexpensive alkali metal salts (e.g., NaBF₄) nih.gov |
| Conditions | Refluxing temperature nih.gov | 100 °C (water bath) rsc.org |
| Workup | Often requires extensive purification | Simple centrifugation and cooling nih.govrsc.org |
| Yield | Variable | High (82–87%) nih.govrsc.org |
| Sustainability | Low (toxic solvent, hazardous reagents) | High (aqueous media, low-toxicity materials) nih.gov |
Future research will likely focus on further optimizing these aqueous routes, exploring an even wider range of counterions, and developing continuous flow processes for large-scale industrial production, solidifying the role of these complexes in sustainable chemical manufacturing.
Elucidation of Complex Reaction Mechanisms for Improved Catalyst Design
The catalytic versatility of acetonitrile;copper(1+) stems from its ability to participate in diverse reaction pathways. A deeper mechanistic understanding of these pathways is crucial for designing more efficient and selective catalysts. For instance, in a copper-catalyzed three-component reaction of alkenes, acetonitrile, and sodium azide (B81097), the mechanism is believed to involve the copper-mediated generation of a cyanomethyl radical. nih.gov This radical then adds to the alkene, followed by a C(sp³)–N bond formation to yield a γ-azido alkyl nitrile. nih.gov
In nitrene transfer reactions, such as the aziridination of styrenes, computational studies suggest that the putative copper nitrene species derived from the Cu(I) complex is highly electrophilic. mdpi.com The reaction is thought to proceed via the sequential formation of two N–C bonds. mdpi.com Understanding the subtle electronic and steric factors that govern these intermediates is key to controlling the outcome of such reactions. Research in this area will increasingly rely on advanced spectroscopic techniques and kinetic studies to map out reaction energy profiles and identify key intermediates, enabling the fine-tuning of catalysts for specific synthetic challenges.
Rational Design of New Ligand Systems for Tuned Reactivity and Selectivity
The acetonitrile ligands in [Cu(CH₃CN)₄]⁺ are weakly bound, which is why it serves as an excellent starting material for creating new copper(I) complexes with tailored properties. acs.orgwikipedia.org The rational design of new ligand systems is a vibrant area of research aimed at stabilizing the Cu(I) state and tuning its reactivity.
One approach involves designing polydentate ligands that can modulate the redox potential of the copper center. cmu.edu For example, PNN-type pincer ligands have been synthesized to create highly stable Cu(I) complexes that can catalyze copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions under physiological conditions without the need for additional reducing agents or bases. nih.gov This is a significant improvement over traditional systems that require additives which can complicate purification. nih.gov
The coordination number and geometry can also be controlled. While the tetrakis(acetonitrile) complex is tetrahedral, recrystallization can yield a linear, two-coordinate [Cu(MeCN)₂]⁺ complex, which features an exceptionally short and strong Cu-N bond. acs.orgmdpi.com This demonstrates that even subtle changes can significantly alter the complex's structure and, consequently, its reactivity. Future efforts will focus on creating ligands that not only enhance stability and selectivity but also impart new functionalities, such as enabling catalysis in challenging media like water or facilitating recyclable heterogeneous catalysis. nih.gov
Table 2: Examples of Ligand Systems and Their Impact on Copper(I) Complexes
| Ligand Type | Starting Copper Complex | Key Feature/Application | Reference |
| PNN-type pincer | [Cu(CH₃CN)₄]PF₆ | Stabilizes Cu(I) for CuAAC catalysis without a reducing agent. nih.gov | nih.gov |
| N,N,P-ligands | Cu(OTf)₂ (in-situ reduction implied) | Enables enantioconvergent C(sp³)–C(sp) cross-coupling. sustech.edu.cn | sustech.edu.cn |
| Phosphines with N-heterocycles | [Cu(CH₃CN)₄]PF₆ | Forms luminescent binuclear complexes for N-nitrosamine detection. nih.gov | nih.gov |
| Pyridinophane (tBuN4) | In-situ from Cu(I) source | Supports nitrene transfer for olefin aziridination. mdpi.com | mdpi.com |
Exploration of New Photophysical Phenomena and Applications
Copper(I) complexes are gaining significant attention as potential alternatives to expensive noble-metal-based compounds (like those of iridium and ruthenium) in photophysical applications. In their ground state, Cu(I) complexes typically have a d¹⁰ electron configuration. researchgate.net Upon photoexcitation, they can form a metal-to-ligand charge transfer (MLCT) excited state, which is often emissive and can participate in photoredox catalysis. nih.govresearchgate.net
Research has shown that binuclear copper(I) complexes synthesized from [Cu(CH₃CN)₄]PF₆ and phosphine (B1218219) ligands can display a range of emission wavelengths across the visible spectrum. nih.gov These emissions can be quenched by molecules like N-nitrosamines, suggesting potential applications in luminescent sensing. nih.gov The photophysical properties are sensitive to the ligand environment and even the counterion, indicating that these properties can be finely tuned. nih.gov Future research will explore the design of new ligands that can enhance the photostability and excited-state lifetimes of these copper complexes, aiming to develop efficient and robust photosensitizers and emissive materials for applications in organic synthesis, solar energy conversion, and organic light-emitting diodes (OLEDs). researchgate.net
Integration of Experimental and Computational Approaches for Predictive Capabilities
The synergy between experimental synthesis and computational modeling is becoming indispensable for advancing the chemistry of acetonitrile;copper(1+) and its derivatives. Density Functional Theory (DFT) calculations are increasingly used to predict structures, rationalize reaction mechanisms, and guide the design of new catalysts.
For example, computational studies have been used to analyze the Cu(I)-ethylene bond, revealing that back-donation from the copper center to the ethylene (B1197577) ligand is highly dependent on the nature and number of other ancillary ligands. rsc.org In the study of nitrene transfer catalysts, DFT was used to investigate the spin states and electrophilicity of the key copper-nitrene intermediate, providing insights that would be difficult to obtain experimentally. mdpi.com Similarly, the mechanism of a CuAAC reaction catalyzed by a novel PNN-pincer copper complex was rationalized using DFT. nih.gov This integrated approach allows researchers to build predictive models, reducing the trial-and-error nature of catalyst development and accelerating the discovery of new systems with enhanced performance.
Expanding Scope in Sustainable Catalysis and Energy Technologies
The unique properties of acetonitrile;copper(1+) complexes position them at the forefront of research in sustainable catalysis and energy technologies. Their role extends beyond green synthesis to applications in environmental remediation and energy conversion.
In sustainable catalysis, copper-based nanocatalysts are being studied for the combustion of industrial pollutants like acetonitrile. lidsen.com For example, a Cu-BETA zeolite catalyst has shown high conversion of acetonitrile with excellent selectivity towards harmless N₂, outperforming other copper-based materials that produce undesirable NOx gases. lidsen.com
In the realm of energy, these complexes are crucial for materials science and chemical transformations. The electrodeposition of high-purity copper films from acetonitrile solutions is vital for the electronics industry. rsc.org Furthermore, copper electrodes are being intensely investigated for the electrochemical reduction of carbon dioxide (CO₂). uva.nl Studies in acetonitrile have shown that nanostructured copper electrodes can reduce CO₂ primarily to CO, a valuable chemical feedstock. uva.nl With the addition of water, the formation of more complex C₂+ products like ethylene has been observed, opening a pathway to convert a greenhouse gas into valuable fuels and chemicals. uva.nl Future research will undoubtedly focus on enhancing the efficiency and selectivity of these processes, leveraging acetonitrile;copper(1+) chemistry to address global challenges in sustainability and energy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
